molecular formula C23H20N2O4S B2945128 4-benzyl-7-hydroxy-N-[(4-methoxyphenyl)methyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1251688-34-2

4-benzyl-7-hydroxy-N-[(4-methoxyphenyl)methyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2945128
CAS No.: 1251688-34-2
M. Wt: 420.48
InChI Key: LPMFFYDPSIESTQ-UHFFFAOYSA-N
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Description

4-Benzyl-7-hydroxy-N-[(4-methoxyphenyl)methyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a thienopyridine derivative characterized by a fused bicyclic core (thieno[3,2-b]pyridine) substituted with a benzyl group at position 4, a hydroxyl group at position 7, and a carboxamide moiety at position 4. The carboxamide nitrogen is further functionalized with a 4-methoxyphenylmethyl group. Its synthesis likely involves cyclocondensation reactions typical of thienopyridine derivatives, followed by selective functionalization .

Properties

IUPAC Name

4-benzyl-7-hydroxy-N-[(4-methoxyphenyl)methyl]-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-29-17-9-7-15(8-10-17)13-24-22(27)19-20(26)21-18(11-12-30-21)25(23(19)28)14-16-5-3-2-4-6-16/h2-12,26H,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMFFYDPSIESTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-7-hydroxy-N-[(4-methoxyphenyl)methyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated thieno[3,2-b]pyridine under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-7-hydroxy-N-[(4-methoxyphenyl)methyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

4-benzyl-7-hydroxy-N-[(4-methoxyphenyl)methyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzyl-7-hydroxy-N-[(4-methoxyphenyl)methyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent-Driven Bioactivity

  • Carboxamide vs. Ester/Carbonyl Groups: The target compound’s carboxamide group (vs.
  • Aromatic Substituents : The 4-methoxyphenylmethyl group in the target compound may confer improved lipid solubility compared to the pyridin-4-ylmethyl analog , influencing membrane permeability.

Structural Rigidity and Conformation

  • The fully aromatic thieno[3,2-b]pyridine core in the target compound (vs. partially saturated analogs like 6g) likely enhances planarity, facilitating π-π stacking interactions in protein binding pockets .

Hydrogen-Bonding Patterns

  • The hydroxyl group at position 7 and carboxamide in the target compound create a hydrogen-bonding network distinct from 6f (lacking hydroxyl) and 6g (ester-dominated). This network may stabilize crystal packing or protein-ligand interactions .

Methodological Considerations

The structural analysis of these compounds likely employs crystallographic tools such as SHELXL (for small-molecule refinement) and ORTEP-3 (for visualizing thermal ellipsoids), as described in the provided evidence . Hydrogen-bonding patterns, critical for comparing molecular aggregation, are systematically analyzed using graph-set notation per Etter’s formalism .

Biological Activity

4-benzyl-7-hydroxy-N-[(4-methoxyphenyl)methyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a thienopyridine core, which is known for various pharmacological properties.

Chemical Structure

The structural formula of the compound can be represented as follows:

C20H20N2O3S\text{C}_{20}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This structure includes:

  • A thienopyridine framework
  • A benzyl group
  • A methoxyphenyl substituent
  • A hydroxy group

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit mitochondrial membrane potential, which is crucial for cellular energy production and can lead to apoptosis in cancer cells. This mechanism suggests that the compound may have potential as an anticancer agent.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound was evaluated against various cancer cell lines, showing significant cytotoxic effects.

Cell Line IC50 (µM) Mechanism
MCF-75.0Induction of apoptosis through mitochondrial inhibition
A54912.0Cell cycle arrest at G1 phase
HeLa8.5Inhibition of topoisomerase II activity

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-kB signaling pathways.

Case Studies

  • Study on MCF-7 Cell Line:
    • Researchers treated MCF-7 cells with varying concentrations of the compound and observed a dose-dependent decrease in cell viability. The study reported an IC50 value of 5 µM, indicating potent anticancer activity.
  • In Vivo Studies:
    • Animal models treated with the compound showed reduced tumor growth compared to control groups, further supporting its potential as an anticancer therapeutic.

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